molecular formula C15H15N3O3S B500546 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915926-62-4

1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No. B500546
CAS RN: 915926-62-4
M. Wt: 317.4g/mol
InChI Key: CRFWZKPLKOTUJR-UHFFFAOYSA-N
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Description

1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties . The specific substitution pattern in this compound involves a propoxyphenyl group attached to the triazole ring.


Synthesis Analysis

The synthesis of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole likely involves multistep synthetic routes. Researchers have explored various methods to access 1,2,4-triazole-containing scaffolds, and these methods may serve as a foundation for synthesizing our target compound . Further investigation is needed to identify efficient methodologies for its synthesis.

Scientific Research Applications

Therapeutic Applications

Triazoles, including derivatives like “1-(4-propoxyphenyl)sulfonylbenzotriazole”, have shown a wide range of therapeutic applications. They possess significant biological properties such as antimicrobial , antiviral , antitubercular , anticancer , anticonvulsant , analgesic , antioxidant , anti-inflammatory , and antidepressant activities . These compounds are structurally versatile, allowing for the accommodation of various substituents, which can lead to the construction of novel bioactive molecules.

Antitubercular Activity

The triazole derivatives are actively researched for their potential against Mycobacterium tuberculosis . Novel compounds synthesized with the triazole moiety have been evaluated for their inhibitory concentrations against the tuberculosis bacteria, showing promising results . This highlights the potential of “1-(4-propoxyphenyl)sulfonylbenzotriazole” in the design of new antitubercular agents.

Synthetic Utility

The benzotriazole fragment, a part of “1-(4-propoxyphenyl)sulfonylbenzotriazole”, is known for its synthetic versatility. It exhibits properties such as excellent leaving group ability, electron-donating or withdrawing character, stabilization of α-negative charges, and stabilization of radicals . This makes it a valuable compound in synthetic chemistry for the development of various organic reactions.

Mechanism of Action

While specific information about the mechanism of action for this compound is scarce, we can infer that its biological activity likely involves interactions with biological receptors. Hydrogen bonding and dipole interactions may play a role in its pharmacophoric behavior . Further studies are needed to elucidate its precise mode of action.

properties

IUPAC Name

1-(4-propoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFWZKPLKOTUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

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